An In-depth Technical Guide to the Synthesis and Characterization of 3H-Spiro[1-benzofuran-2,4'-piperidine]
An In-depth Technical Guide to the Synthesis and Characterization of 3H-Spiro[1-benzofuran-2,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold. This spirocyclic system, which incorporates both a benzofuran and a piperidine moiety, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details a key synthetic methodology, provides a structured summary of characterization data, and explores the known signaling pathways associated with derivatives of this core structure.
Introduction
The 3H-Spiro[1-benzofuran-2,4'-piperidine] core is a key structural motif found in a range of compounds investigated for their potential as central nervous system (CNS) agents. The rigid spirocyclic framework, combining the structural features of benzofuran and piperidine, has proven to be a valuable scaffold in the design of molecules targeting various receptors and transporters in the brain. Research has demonstrated that derivatives of this scaffold exhibit activities such as CNS depression, antihypertensive effects, and modulation of sigma (σ) and dopamine receptors.[1][2] The versatility of this scaffold allows for functionalization at several positions, enabling the fine-tuning of pharmacological properties for the development of novel therapeutics.
Synthesis of the 3H-Spiro[1-benzofuran-2,4'-piperidine] Scaffold
A convenient and effective laboratory synthesis for a representative analog, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], has been reported, providing a foundational methodology for accessing this class of compounds.[1] The general strategy involves a three-step process: lithiation of a suitable benzhydryl ether derivative, subsequent addition to a 4-piperidone, and finally, acid-catalyzed cyclization to yield the spirocyclic core.
Experimental Workflow: Synthesis of a 3-Phenyl Analog
Caption: General synthetic workflow for a 3-phenyl substituted spiro[isobenzofuran-piperidine].
Detailed Experimental Protocol: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine][1]
-
Lithiation: A solution of 2-bromobenzhydryl methyl ether in a suitable anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise, and the reaction mixture is stirred for a period to ensure complete formation of the lithio derivative.
-
Addition to Piperidone: A solution of 1-methyl-4-piperidone in the same anhydrous solvent is then added slowly to the reaction mixture while maintaining the low temperature. The reaction is allowed to proceed for a specified time to form the intermediate adduct.
-
Cyclization and Workup: The reaction is quenched by the addition of a suitable proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then subjected to acid-catalyzed cyclization, for example, by treatment with an acid in a suitable solvent, to yield the final spiro compound.
-
Purification: The final product can be purified by standard techniques such as column chromatography or recrystallization to afford the pure 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].
Characterization Data
The structural confirmation of 3H-Spiro[1-benzofuran-2,4'-piperidine] and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of expected characterization data based on reported analogs and general knowledge of the scaffold.
Spectroscopic Data Summary
| Technique | Expected Observations for the 3H-Spiro[1-benzofuran-2,4'-piperidine] Scaffold |
| ¹H NMR | Aromatic protons on the benzofuran ring, methylene protons of the piperidine ring, and a characteristic singlet for the methylene protons at the 3-position of the benzofuran ring. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the benzofuran moiety, the spiro carbon, and the carbons of the piperidine ring.[3] |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may involve cleavage of the piperidine ring or the benzofuran system.[4] |
| FTIR | Characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether in the benzofuran ring, and C-N stretching of the piperidine ring.[5][6][7][8][9] |
Note: Specific chemical shifts and absorption frequencies will vary depending on substitution patterns and the specific derivative being analyzed.
Biological Activity and Signaling Pathways
Derivatives of the 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffold have been shown to interact with key signaling pathways in the central nervous system, notably those involving the sigma-1 (σ₁) receptor and dopamine D2 receptors.
Sigma-1 (σ₁) Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[10][11][12] Spiro[isobenzofuran-piperidine] derivatives have been investigated as ligands for sigma receptors.[4] Activation or modulation of the sigma-1 receptor can influence a variety of downstream signaling cascades.
References
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
![Spiro[benzofuran-piperidine] structure](https://via.placeholder.com/150x100.png?text=Spiro[benzofuran-piperidine])
~202.25~0.7~41.1~9.0[
~203.28~2.8~21.3~9.5(Calculated)N-Benzylpiperidine
~175.27~2.6~3.24~9.0(Calculated)4-Phenylmorpholine
~163.22~1.7~12.5~5.3(Calculated)
